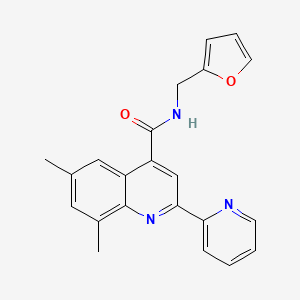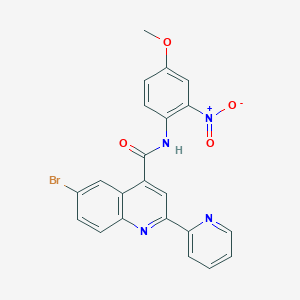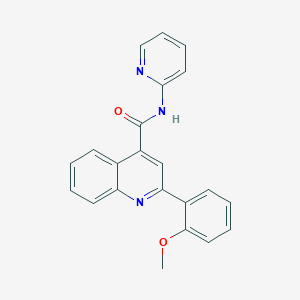
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
概要
説明
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a dimethoxyphenyl group, and a quinolinecarboxamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, 3,4-dimethoxybenzaldehyde, and quinolinecarboxylic acid. The synthetic route may involve:
Formation of Adamantyl Intermediate: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dimethoxyphenyl Group: The functionalized adamantane is then coupled with 3,4-dimethoxybenzaldehyde through a condensation reaction, often using a catalyst like p-toluenesulfonic acid.
Quinolinecarboxamide Formation: The resulting intermediate is then reacted with quinolinecarboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
科学的研究の応用
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid adamantyl group and aromatic rings.
作用機序
The mechanism of action of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The quinolinecarboxamide moiety may interact with nucleic acids or enzymes, potentially inhibiting their function. The dimethoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the quinolinecarboxamide moiety.
2-(1-adamantyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide: Similar structure with a different linkage between the adamantyl and dimethoxyphenyl groups.
N-2-adamantyl-2-(2,4-dichlorophenoxy)acetamide: Contains a dichlorophenoxy group instead of a dimethoxyphenyl group.
Uniqueness
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with nucleic acids and proteins, making it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
N-(2-adamantyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-32-25-8-7-18(14-26(25)33-2)24-15-22(21-5-3-4-6-23(21)29-24)28(31)30-27-19-10-16-9-17(12-19)13-20(27)11-16/h3-8,14-17,19-20,27H,9-13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJXVNVKBTZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4C5CC6CC(C5)CC4C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dimethylphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4160508.png)
![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B4160515.png)


![6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4160535.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-bromo-2-(4-pyridinyl)quinoline](/img/structure/B4160545.png)
METHANONE](/img/structure/B4160547.png)
![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4160553.png)
![6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160562.png)

![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4160577.png)

![(1R*,3S*)-N~1~-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N~3~-ethyl-1,2,2-trimethylcyclopentane-1,3-dicarboxamide](/img/structure/B4160593.png)
